![molecular formula C8H12O2 B14746729 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane CAS No. 395-37-9](/img/structure/B14746729.png)
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dioxatricyclo[4400~2,7~]decane is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tricyclo[4.1.0.0~2,7~]heptane with specific reagents to induce the formation of the tricyclic structure . The reaction conditions often include the use of solvents like toluene and catalysts such as benzoyl peroxide to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the optimization of reaction conditions and the use of efficient catalysts, are likely applied to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials with specific properties.
作用機序
The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane involves its interaction with molecular targets through various pathways. The compound’s tricyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,7-Dioxatricyclo[4.4.0.0~3,8~]decane: Shares a similar tricyclic structure but differs in the positioning of oxygen atoms.
Garbractin A: A polycyclic polyprenylated acylphloroglucinol with a related tricyclic skeleton.
Uniqueness: 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane is unique due to its specific tricyclic framework and the positioning of oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural variations on reactivity and biological activity.
特性
CAS番号 |
395-37-9 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
4,9-dioxatricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C8H12O2/c1-5-6-3-10-4-7(5)8(6)2-9-1/h5-8H,1-4H2 |
InChIキー |
RCHXDZSISPQGDA-UHFFFAOYSA-N |
正規SMILES |
C1C2C3COCC2C3CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


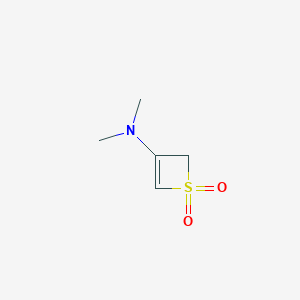
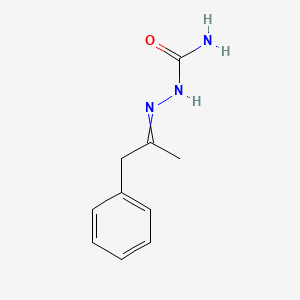
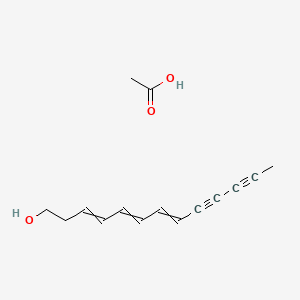
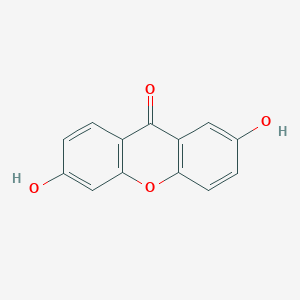
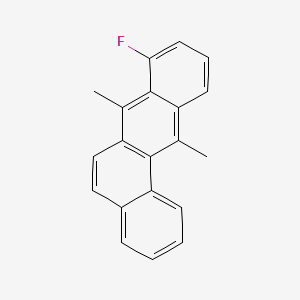

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
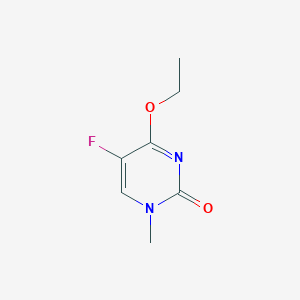

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
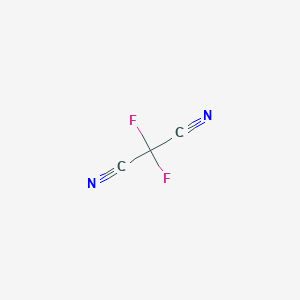

![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
